Mal-PEG6-CH2COOH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG6-CH2COOH typically involves the reaction of maleimide with a PEG chain that has a terminal carboxylic acid group. The reaction is usually carried out under mild conditions to prevent the degradation of the PEG chain. Common reagents used in this synthesis include N,N’-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS), which facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG6-CH2COOH undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups in biomolecules to form stable thioether bonds.
Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Substitution Reactions: Thiol-containing compounds under mild conditions.
Amide Bond Formation: EDC or HATU as activators, typically in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Thioether Bonds: Formed from the reaction with thiol groups.
Amide Bonds: Formed from the reaction with primary amines.
Scientific Research Applications
Mal-PEG6-CH2COOH is extensively used in scientific research due to its versatility:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.
Medicine: Employed in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Used in the production of functional coatings and materials.
Mechanism of Action
The mechanism of action of Mal-PEG6-CH2COOH involves its ability to form stable bonds with other molecules. The maleimide group reacts with thiol groups to form thioether bonds, while the carboxylic acid group can form amide bonds with primary amines. These reactions are crucial for the compound’s role as a linker in various applications .
Comparison with Similar Compounds
Similar Compounds
Fmoc-NH-PEG6-COOH: Contains an Fmoc-protected amine and a terminal carboxylic acid.
Fmoc-NH-PEG6-CH2COOH: Similar structure but with an Fmoc-protected amine.
Uniqueness
Mal-PEG6-CH2COOH is unique due to its maleimide group, which allows for specific and stable conjugation with thiol groups. This property makes it particularly valuable in bioconjugation and drug delivery applications .
Properties
Molecular Formula |
C18H29NO10 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C18H29NO10/c20-16-1-2-17(21)19(16)3-4-24-5-6-25-7-8-26-9-10-27-11-12-28-13-14-29-15-18(22)23/h1-2H,3-15H2,(H,22,23) |
InChI Key |
RBBKFNMVMXHLNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
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